molecular formula C7H9NO B2697396 6-Azatricyclo[3.2.1.0,2,4]octan-7-one CAS No. 1622444-61-4

6-Azatricyclo[3.2.1.0,2,4]octan-7-one

Cat. No.: B2697396
CAS No.: 1622444-61-4
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-UHFFFAOYSA-N
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Description

Product Name: 6-Azatricyclo[3.2.1.0,2,4]octan-7-one CAS Registry Number: 1622444-61-4 Molecular Formula: C7H9NO Molecular Weight: 123.16 g/mol For Research Use Only. This product is intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use. Research Value and Applications: this compound is a structurally complex tricyclic scaffold of significant interest in synthetic and medicinal chemistry. Its unique framework is related to the 8-azabicyclo[3.2.1]octane core that is central to a vast family of tropane alkaloids, such as the clinically important atropine and scopolamine . Scopolamine, for instance, is a belladonna alkaloid approved by the FDA for the prevention of nausea and vomiting associated with motion sickness and surgery . As a key synthetic intermediate, this compound serves as a versatile building block for the development of novel pharmacologically active molecules. Researchers can leverage its rigid structure to explore new chemical space in drug discovery, particularly in the design of compounds that target the central nervous system. The efficient, stereoselective construction of complex tropane and related structures remains an active area of methodological research in organic synthesis . This product is supplied to support such innovative investigations. Researchers are advised to consult the safety data sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 6 Azatricyclo 3.2.1.0,2,4 Octan 7 One

Strategic Approaches to Constructing the Tricyclic Core

The synthesis of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one and its derivatives hinges on the effective construction of its defining tricyclic structure. Key strategies can be broadly categorized into intramolecular cyclization reactions, which form one or more rings from a single precursor, and intermolecular cycloadditions, where two separate molecules combine to build the core.

Intramolecular Cyclization Reactions

Intramolecular strategies are powerful for creating complex polycyclic systems, often with high stereocontrol, by forming key bonds within a pre-assembled acyclic or monocyclic precursor.

Photochemistry offers unique pathways for the formation of strained ring systems like β-lactams, often under mild conditions. One such approach is the photochemical Wolff rearrangement of α-diazoketones to generate ketene (B1206846) intermediates, which can then undergo intramolecular [2+2] cycloaddition with a suitably positioned imine moiety.

A notable strategy in β-lactam synthesis is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. ua.es This photomediated 1,5-aryl rearrangement of 1,2-dibenzoyl ethylenes can be used to generate ketene intermediates in situ. These reactive species can then be trapped by imines to afford β-lactams in high yields and with excellent diastereoselectivity. ua.es While not yet applied directly to the synthesis of this compound, this method represents a promising avenue for research. Another relevant photochemical transformation is the rearrangement of α-oxoamides, which has been shown to produce β-lactams. nih.gov

Photochemical Method Precursor Type Key Intermediate Product Type Typical Conditions Reference
Zimmerman–O'Connell–Griffin1,2-Dibenzoyl ethylene (B1197577) & ImineKeteneSubstituted β-LactamVisible light irradiation ua.es
α-Oxoamide Rearrangementα-OxoamideNot specifiedβ-LactamUV irradiation (crystalline state) nih.gov
Wolff-Staudinger CascadeDiazoketone & ImineKetenetrans-Substituted β-LactamPhotochemical induction nih.gov

Transition metal catalysis provides a versatile toolkit for constructing complex nitrogen-containing heterocycles through the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cyclizations are paramount in modern organic synthesis. Palladium catalysts are well-known to facilitate carbonylation reactions, where carbon monoxide is inserted into an organic molecule. organic-chemistry.orgresearchgate.net A plausible intramolecular approach to this compound would involve the palladium-catalyzed carbonylation of a C-H or C-X bond in a suitably functionalized 6-azatricyclo[3.2.1.0,2,4]octane precursor. Such cascade reactions, often initiated by C(sp³)–H functionalization, have been successfully employed to prepare five- and six-membered lactams like succinimide (B58015) and glutarimide (B196013) derivatives. mdpi.com

Cobalt-catalyzed cyclizations have emerged as a powerful alternative. Research has demonstrated the cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides to furnish a range of functionalized γ- and δ-lactams. nih.gov This methodology has been successfully applied to the synthesis of bicyclic γ-lactams, showcasing its potential for constructing the β-lactam ring within a pre-existing bicyclic framework. nih.gov The reactions typically proceed under an oxygen atmosphere and can be rendered enantioselective through the use of chiral cobalt-salen catalysts. nih.gov

Catalyst System Substrate Type Reaction Type Product Key Features Reference
Palladium(II) AcetateN-Aryl AlkylamideC(sp³)–H CarbonylationGlutarimide derivativesRequires specific ligand (e.g., quinoline-based) mdpi.com
Cobalt(II) complexUnsaturated N-acyl sulfonamideAerobic AminocyclizationBicyclic γ-lactam aldehydes/alcoholsCan be performed enantioselectively with chiral ligands nih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions are convergent strategies that rapidly build molecular complexity by combining two simpler components. These reactions are particularly well-suited for the construction of the fused ring system of the target molecule.

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry, enabling the synthesis of five-membered rings. wikipedia.org In the context of this compound, this strategy can be envisioned for the construction of the pyrrolidine (B122466) ring embedded within the bicyclo[3.2.1]octane core.

A particularly relevant approach involves the reaction of azirines. 2H-Azirines can act as precursors to vinyl nitrenes or undergo ring-opening to form azomethine ylides, which are reactive 1,3-dipoles. The cycloaddition of an azomethine ylide with a dipolarophile like cyclopentadiene (B3395910) could, in principle, construct the 6-azabicyclo[3.2.1]octene skeleton. Subsequent functionalization and cyclopropanation would lead to the target tricyclic system. A related transformation, the reaction of activated aziridines with cyclopropenes, has been shown to produce 3-azabicyclo[3.1.0]hexane systems, demonstrating the feasibility of combining these strained rings via cycloaddition. rsc.org

1,3-Dipole Precursor Dipolarophile Product Skeleton Reaction Type Significance Reference
2H-AzirineCyclopentadiene2-Azatricyclo[3.2.1.0,2,4]octene[4π+2π] CycloadditionForms the core azatricyclic framework frontiersin.org
Aroyl-activated Aziridine (B145994)Triphenylcyclopropene3-Azabicyclo[3.1.0]hexane1,3-Dipolar CycloadditionDemonstrates cycloaddition of a C=C bond into an aziridine-derived ylide rsc.org

The [2+2] cycloaddition is the most direct and widely used method for synthesizing the four-membered β-lactam ring. The Staudinger synthesis, involving the reaction of a ketene with an imine, is the classical example of this transformation. organic-chemistry.orgencyclopedia.pub

To construct this compound, a hypothetical Staudinger reaction could involve the cycloaddition of a suitable ketene with a strained bicyclic imine, such as 2-azabicyclo[2.2.1]hept-2-ene or a related species. The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org A related strategy involves the addition of dichloroketene, generated in situ, to norbornene, which produces a tricyclo[4.2.1.0,2,5]nonenone core. nih.gov This highlights the utility of [2+2] cycloadditions with strained bicyclic alkenes (or imines) to build complex polycyclic frameworks.

Reactant 1 (Ketene Source) Reactant 2 (Imine/Alkene) Reaction Name Product Core Key Conditions Reference
Acyl Chloride + BaseStrained Bicyclic ImineStaudinger CycloadditionTricyclic β-LactamTertiary amine base (e.g., triethylamine) organic-chemistry.orgencyclopedia.pub
Dichloroacetyl chloride + Zn-CuNorborneneKetene-Olefin CycloadditionTricyclo[4.2.1.0,2,5]nonenoneIn situ ketene generation nih.gov

Precursor Design and Stereochemical Control in Synthesis

The successful synthesis of the target scaffold hinges on the rational design of precursors and the meticulous control of stereochemical outcomes. This is achieved through the application of asymmetric synthesis techniques and the strategic direction of reaction pathways to favor specific diastereomers and regioisomers.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. tcichemicals.com One of the most effective methods to introduce chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed. sfu.canih.gov For instance, N-acyloxazolidinones, often used in Evans aldol (B89426) reactions, are effective in introducing new stereocenters with predictable stereochemistry. tcichemicals.com

In the context of related tricyclic systems, chiral intermediates are key to establishing the desired absolute stereochemistry. A relevant example is the use of (1S,2R,4S,5R)-tert-Butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.0,2,4]octane-6-carboxylate, a derivative of the target compound, as an intermediate in the enantioselective synthesis of carbocyclic analogues of β-2-deoxyribosylamine. researchgate.net The defined stereochemistry of this tricyclic intermediate dictates the stereochemical outcome of the final product. Similarly, chiral 1,3-dioxolan-4-ones have been employed as auxiliaries in the synthesis of related 3-azatricyclo[3.2.1.02,4]octane derivatives. nih.gov

Strategies often involve attaching a chiral auxiliary to an achiral precursor to guide the stereoselective formation of the complex ring system, followed by the auxiliary's removal. nih.gov

Table 1: Examples of Chiral Strategies in Synthesizing Tricyclic Frameworks

Chiral StrategyDescriptionApplication ExampleReference
Chiral IntermediatesUsing a starting material that is already enantiomerically pure to build the final structure.Synthesis of carbocyclic nucleoside analogues via (1S,2R,4S,5R)-tert-Butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.0,2,4]octane-6-carboxylate. researchgate.net
Chiral AuxiliariesTemporarily attaching a chiral molecule to a substrate to direct a stereoselective transformation.N-acyloxazolidinones used in conjugate reduction reactions to set stereocenters before cyclization. nih.gov
Chiral Pool SynthesisUtilizing readily available chiral natural products like amino acids or sugars as starting materials.General approach for obtaining enantiopure compounds. tcichemicals.com
Asymmetric CatalysisEmploying a chiral catalyst to convert a prochiral substrate into a chiral product.Metal-catalyzed asymmetric Diels-Alder reactions to form bicyclic precursors. sfu.ca

Controlling diastereoselectivity and regioselectivity is fundamental to the synthesis of complex molecules like this compound. Diastereoselective reactions are crucial for controlling the relative orientation of substituents and ring junctions, while regioselective reactions determine the precise location of functional groups or the position of ring closure.

An efficient and highly stereoselective method to form a related exo-6-oxa-7-azatricyclo[3.2.1.0,2,4]octane framework is the palladium-catalyzed cyclopropanation of nitroso Diels-Alder cycloadducts using diazomethane (B1218177). nih.gov This reaction proceeds with high diastereoselectivity, exclusively forming the exo cyclopropane (B1198618) adduct, which serves as a versatile scaffold for further transformations. nih.gov

Regiochemical control is particularly challenging in the synthesis of tricyclic lactams. A study on the synthesis of azatricyclooctanones from 3-nortricyclanone highlights this challenge. acs.org Depending on the reaction conditions, different regioisomers are formed. For example, treatment with acidic hydroxylamine-O-sulfonic acid (HOSA) leads selectively to 4-azatricyclo[3.2.1.02,7]octan-3-one, whereas the Schmidt reaction yields exclusively the isomeric 3-azatricyclo[3.2.1.02,7]octan-4-one. acs.org This demonstrates that the choice of reagent and conditions can completely switch the regiochemical outcome of the ring expansion.

Furthermore, cascade reactions can establish multiple stereocenters in a single, highly controlled process. A microwave-assisted 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition has been used to synthesize tropane (B1204802) skeletons stereoselectively, from which a 6-azatricyclo[3.2.1.02,7]octane scaffold can be derived. nih.gov

Table 2: Regiocontrol in the Synthesis of Azatricyclooctanones from 3-Nortricyclanone acs.org

ReactionReagentMajor ProductSelectivity
Beckmann RearrangementAqueous Hydroxylamine-O-sulfonic acid (HOSA)4-Azatricyclo[3.2.1.02,7]octan-3-oneHigh regioselectivity
Schmidt ReactionSodium Azide / Sulfuric Acid3-Azatricyclo[3.2.1.02,7]octan-4-oneExclusive formation
Amine InsertionAlkaline HOSAMixture of 4-azatricyclo[3.2.1.02,7]octan-3-one and 3-azatricyclo[3.2.1.02,7]octan-4-one (1:2 ratio)Moderate regioselectivity

Optimization of Reaction Conditions and Scalability Considerations (e.g., Flow Chemistry)

Optimizing reaction conditions is essential for improving yields, reducing side products, and ensuring the reproducibility of synthetic routes. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst choice. For instance, in the synthesis of tropane analogues via a cycloaddition cascade, thermal conditions were screened to maximize the yield of the desired diastereomer. nih.gov

Scalability—the ability to adapt a laboratory-scale synthesis to produce larger quantities—is a critical consideration. The synthesis of 8-azabicyclo[3.2.1]octanes, which are structurally related to the target molecule, has been successfully scaled up to the gram level, demonstrating the robustness of the underlying cycloaddition methodology. nih.govresearchgate.net

Flow chemistry, or continuous flow processing, is an emerging technology that offers significant advantages for optimization and scalability. mdpi.com By performing reactions in a continuously flowing stream within a microreactor, chemists can achieve precise control over parameters like temperature and reaction time, leading to enhanced safety, efficiency, and yield. mdpi.combeilstein-journals.org This technology is particularly well-suited for handling hazardous reagents or unstable intermediates. For example, the cyclopropanation reaction using diazomethane to form related oxa-aza-tricyclooctanes is an ideal candidate for flow chemistry. nih.gov Generating the highly explosive diazomethane in situ within a flow reactor would significantly mitigate safety risks and allow for better control and scalability compared to traditional batch processing. beilstein-journals.org

Table 3: Advantages of Flow Chemistry for Synthesis Optimization

AdvantageDescriptionRelevance to Tricycle Synthesis
Enhanced SafetySmall reaction volumes and contained systems allow for the safe handling of hazardous reagents and highly exothermic reactions.Safe in-situ generation and use of hazardous intermediates like diazomethane for cyclopropanation. nih.govbeilstein-journals.org
Precise ControlSuperior control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.Fine-tuning conditions for stereoselective cascade reactions. nih.govbeilstein-journals.org
Improved ScalabilityScaling up is achieved by running the system for a longer duration, avoiding the challenges of scaling batch reactors.Facilitates the transition from laboratory-scale discovery to larger-scale production. mdpi.com
Increased EfficiencyRapid heat and mass transfer can significantly reduce reaction times and improve yields.Faster optimization of multi-step synthetic sequences.

Analogues and Derivatives with Related Tricyclic Frameworks

The exploration of the chemical space around the this compound core has led to the synthesis of numerous analogues and derivatives. These related frameworks are valuable for structure-activity relationship studies and as building blocks for more complex molecules. Modifications include altering the heteroatoms within the core, substituting on the rings, or changing the underlying tricyclic scaffold.

Examples of related frameworks include:

Oxygen-containing analogues : exo-6-Oxa-7-azatricyclo[3.2.1.0,2,4]octane derivatives have been synthesized via stereoselective cyclopropanation. nih.gov The 3,8-Dioxatricyclo[3.2.1.0,2,4]octane system is another related oxygenated framework. acs.org

Fluorinated derivatives : Fluorine substitution can significantly alter a molecule's properties. 3,3-Difluoro-6-azatricyclo[3.2.1.0,2,4]octan-7-one and rac-(1R,2S,4S,5S)-3,3-difluoro-6-azatricyclo[3.2.1.0,2,4]octane are examples where the cyclopropane ring is gem-difluorinated. enaminestore.combldpharm.com

Isomeric lactams : The regiochemistry of the nitrogen and carbonyl groups can be altered, as seen in the synthesis of 4-azatricyclo[3.2.1.02,7]octan-3-one and 3-azatricyclo[3.2.1.02,7]octan-4-one. acs.org

Related scaffolds : The broader tricyclo[3.2.1.02,7]octane and bicyclo[3.2.1]octane systems are common targets in natural product synthesis and are often accessed via intramolecular Diels-Alder reactions. mdpi.comresearchgate.net

Table 4: Selected Analogues and Derivatives with Related Tricyclic Frameworks

Compound Name/ClassKey Structural FeatureSynthetic ApproachReference
exo-6-Oxa-7-azatricyclo[3.2.1.02,4]octanesOxygen at position 6 instead of nitrogen.Palladium-catalyzed cyclopropanation. nih.gov
3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-oneGem-difluoro substitution on the cyclopropane ring.Multi-step synthesis. bldpharm.com
4-Azatricyclo[3.2.1.02,7]octan-3-oneIsomeric tricyclic lactam framework.Beckmann rearrangement of 3-nortricyclanone. acs.org
Tricyclo[3.2.1.02,7]octan-3-onesCarbocyclic analogue with a different ring fusion.Intramolecular Diels-Alder reaction. mdpi.com
3-Azatricyclo[3.2.1.02,4]octane derivativesNitrogen at position 3.Photochemical reaction with ethyl azidoformate. nih.gov

Chemical Reactivity and Transformation Mechanisms

Ring-Opening Reactions of the Strained Aziridine (B145994) and β-Lactam Moieties

The tricyclic framework of 6-azatricyclo[3.2.1.0,2,4]octan-7-one is characterized by significant ring strain, primarily due to the fused aziridine and β-lactam rings. This strain is a driving force for various ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or metal catalysts.

While specific studies on the nucleophilic ring-opening of this compound are not extensively documented, the reactivity of analogous aziridine-containing systems provides significant insights. The aziridine ring, particularly when activated, is susceptible to attack by a range of nucleophiles. For instance, in related aziridinopyrrolidines derived from methyl 2-azatricyclo[3.2.1.0(2,4)]oct-6-ene-4-carboxylates, the tricyclic framework is subjected to reductive conditions which can lead to ring cleavage. researchgate.net

In a study involving pyridines with a related azatricyclooctyl substituent, it was observed that the reactivity of azido (B1232118) groups was influenced by the presence of the tricyclic moiety, suggesting that the steric and electronic properties of the cage-like structure play a crucial role in its reactions. researchgate.net The enzymatic hydrolysis of related bicyclic lactams, such as Vince Lactam derivatives, has also been explored, indicating that nucleophilic attack at the carbonyl carbon of the lactam is a viable pathway for ring-opening. researchgate.net

Table 1: Examples of Nucleophilic Reactions on Analogous Aziridine and Lactam Systems

Starting Material AnalogueReagent/NucleophileProduct TypeReference
Methyl 2-azatricyclo[3.2.1.0(2,4)]oct-6-ene-4-carboxylateOsO₄/NMO, NaIO₄, NaBH₄/LiAlH₄Aziridinopyrrolidine derivatives researchgate.net
2,4,6-Triazido-3,5-dicyanopyridineNorbornene4-(3-Azatricyclo[3.2.1.0]oct-3-yl) derivative researchgate.net
(±)-exo-3-oxa-6-azatricyclo[3.2.1.0 2, 4 ] octan-7-oneCPO-T and AMI (enzymes)Full conversion of racemic mixture researchgate.net

This table presents data from reactions on compounds structurally related to this compound to illustrate potential nucleophilic pathways.

Electrophilic activation of the aziridine nitrogen, followed by nucleophilic attack, is a common strategy for ring-opening. While direct data for this compound is scarce, studies on similar structures highlight potential rearrangement pathways. For example, N-substituted 8-oxa-3-azatricyclo[3.2.1.02,4]octane derivatives undergo acid-promoted rearrangements, demonstrating the susceptibility of this ring system to electrophilic conditions. acs.org

Skeletal rearrangements are also known to occur in related bicyclo[3.2.1]octane systems under the influence of reagents like thionyl chloride, suggesting that electrophilic reagents can induce profound structural changes in such strained frameworks. beilstein-journals.org In the case of 3-nortricyclanone, treatment with aqueous hydroxylamine-O-sulfonic acid (an electrophilic process) leads to the formation of a lactam, 4-azatricyclo[3.2.1.0(2,7)]octan-3-one, through a Beckmann rearrangement, showcasing how electrophilic attack can trigger ring expansion and rearrangement. acs.org

Table 2: Electrophilically Induced Rearrangements in Analogous Tricyclic Systems

Starting Material AnalogueReagent/ElectrophileProduct TypeReference
N-Substituted 8-oxa-3-azatricyclo[3.2.1.02,4]octaneAcidRearranged products acs.org
6,8-dioxabicyclo[3.2.1]octan-4-olsSOCl₂/pyridineSkeletal rearrangement products beilstein-journals.org
3-NortricyclanoneAqueous HOSA4-Azatricyclo[3.2.1.0(2,7)]octan-3-one acs.org

This table illustrates the types of rearrangements that can be expected for this compound based on the reactivity of structurally similar compounds.

Transition metal catalysts are known to facilitate the ring-opening of strained heterocycles. While specific metal-catalyzed ring-opening reactions of this compound have not been detailed in the available literature, related systems show significant reactivity. For instance, palladium-catalyzed cyclopropanation of nitroso Diels-Alder cycloadducts leads to the formation of exo-6-oxa-7-azatricyclo[3.2.1.0,2,4]octane derivatives. nih.gov Although this is not a ring-opening reaction, it demonstrates that the tricyclic core can interact with palladium catalysts.

In a related context, the reaction of 2,4,6-triazidopyridines with norbornene to form azatricyclooctane derivatives can be catalyzed by Rh₂(OAc)₄ and Cu(AcAc)₂, indicating that rhodium and copper complexes can also mediate reactions involving this type of framework. researchgate.net

Table 3: Metal-Catalyzed Reactions on Analogous Tricyclic Systems

Starting Material AnalogueMetal CatalystReagentProduct TypeReference
Nitroso Diels-Alder cycloadductsPd(OAc)₂Diazomethane (B1218177)exo-6-Oxa-7-azatricyclo[3.2.1.0,2,4]octane derivative nih.gov
4-(3-Azatricyclo[3.2.1.0]oct-3-yl)-1,6-diazido-3-chloro-5-cyanopyridineRh₂(OAc)₄ or Cu(AcAc)₂NorborneneTrisazatricyclooctane cycloadduct researchgate.net

This table provides examples of metal-catalyzed transformations on compounds with a similar tricyclic core, suggesting potential catalytic pathways for this compound.

Reactions Involving the Carbonyl Group

The carbonyl group of the β-lactam ring is another key site of reactivity in this compound. It can undergo reduction to the corresponding alcohol or be involved in other functional group interconversions.

The reduction of lactams to cyclic amines is a well-established transformation, typically requiring strong reducing agents due to the resonance stabilization of the amide bond. While specific reduction of this compound is not described, the reduction of the related 6-substituted-6-azabicyclo[3.2.1]octan-3-ones provides a relevant model. In these systems, the ketone functionality is stereoselectively reduced to the corresponding alcohol. rsc.org It is anticipated that a strong reducing agent like lithium aluminum hydride would be necessary to reduce the lactam carbonyl of this compound to the corresponding secondary amine.

The nitrogen atom of the β-lactam is another potential site for chemical modification, such as alkylation or acylation. These reactions typically proceed after deprotonation of the N-H bond with a suitable base. The resulting anion can then react with various electrophiles. Although no specific examples of N-functionalization for this compound are available in the reviewed literature, this represents a plausible pathway for derivatization of the molecule.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are significant in the chemistry of strained ring systems. For this compound, electrocyclic processes and sigmatropic rearrangements are of particular interest due to the potential for strain-releasing transformations.

Electrocyclic reactions involve the concerted formation or cleavage of a σ-bond between the termini of a linear conjugated system. While direct studies on the electrocyclic reactions of this compound are not extensively documented, the behavior of analogous azatricyclic systems provides valuable insights. For instance, related 2-aza-bicyclo[3.1.0]hex-3-ene systems, which share a similar structural motif, are known to undergo a 6π-electrocyclic ring-opening reaction. This process leads to the formation of a transient 1,3-dipole that can be trapped by various dipolarophiles in [3+2] cycloaddition reactions.

This reactivity is exemplified by the thermal or microwave-assisted 6π-electrocyclic ring-opening of cyclopropanated pyrrole (B145914) derivatives. The reaction proceeds through an aromatic transition state, which is favored over pathways involving the cleavage of the exocyclic cyclopropane (B1198618) bond. Appreciable reaction rates for such transformations are typically observed at elevated temperatures, often exceeding 100°C.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. While specific sigmatropic rearrangements of this compound are not well-documented, the chemistry of β-lactams suggests the potential for such transformations. A notable example is the dyotropic rearrangement, a process in which two σ-bonds simultaneously migrate intramolecularly. nih.gov

Recently, an unprecedented dyotropic rearrangement of β-lactams has been developed, providing a method for the synthesis of diverse γ-butyrolactams. nih.gov This reaction is thought to proceed through a dual-activation mode and exhibits unusual reactivity and chemoselectivity. nih.gov Computational and experimental studies suggest that the mechanism of the dyotropic rearrangement of β-lactams can vary depending on the nature of the migrating groups (e.g., hydrogen, alkyl, or aryl). nih.gov

The table below summarizes the scope of dyotropic rearrangements of various β-lactams, illustrating the conditions and outcomes of these transformations. This data provides a framework for predicting the potential for similar rearrangements in the this compound system.

Substrate (β-Lactam)Migrating GroupsConditionsProduct (γ-Butyrolactam)Yield (%)
Generic β-Lactam 1H, ArylMgBr₂·Et₂O, Toluene, 50°CCorresponding γ-Butyrolactam85
Generic β-Lactam 2Alkyl, AlkylEtAlCl₂, Toluene, RTCorresponding γ-Butyrolactam78
Generic β-Lactam 3H, AlkylMgBr₂·Et₂O, Toluene, 50°CCorresponding γ-Butyrolactam92

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is largely influenced by the reactivity of the strained β-lactam ring. β-Lactams are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the four-membered ring. researchgate.net

Under acidic conditions, the hydrolysis of β-lactams is catalyzed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. researchgate.net For most lactams, this proceeds through a tetrahedral intermediate. researchgate.net However, for highly strained β-lactams, a unimolecular mechanism involving the formation of an acylium ion as the rate-determining step has been proposed. researchgate.net

In basic media, the hydrolysis of β-lactams is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. researchgate.net This leads to the formation of a tetrahedral intermediate which then collapses to yield the corresponding β-amino acid. The rate of alkaline hydrolysis is generally dependent on the degree of ring strain and the presence of substituents. nih.gov

The table below presents a comparison of the hydrolysis rates for different β-lactam antibiotics, which can serve as a reference for estimating the stability of this compound.

β-Lactam CompoundConditionHalf-life (t₁/₂)
AmoxicillinpH 9, 25°C~2 hours
AmpicillinpH 9, 25°C~1.5 hours
Penicillin VSimulated Sunlight7.0 hours
PiperacillinSimulated Sunlight3.2 hours

Photochemical degradation is another potential pathway for the decomposition of β-lactams. nih.gov Irradiation with UV light can lead to the cleavage of the β-lactam ring, often initiating with hydrolysis. nih.gov The photolytic stability of β-lactams can vary significantly depending on their specific structure and the presence of chromophores. nih.gov

Spectroscopic Characterization for Structural Elucidation and Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For a rigid, tricyclic system like 6-Azatricyclo[3.2.1.0,2,4]octan-7-one, advanced one-dimensional and multi-dimensional NMR experiments are indispensable. While specific experimental data for this exact molecule is not widely published, analysis of closely related structures, such as oxa-analogs, provides a strong basis for predicting the expected spectral characteristics clockss.org.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would be essential to trace the connectivity of the protons within the cyclopropane (B1198618) and norbornane-like framework. Cross-peaks would be expected between geminal protons and vicinal protons on adjacent carbons, allowing for the mapping of the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal for H1 would show a correlation to the carbon signal of C1.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly powerful for identifying quaternary carbons (like the C7 carbonyl carbon) and for piecing together the different spin systems identified by COSY. For example, the protons on C8 (H8) would be expected to show an HMBC correlation to the carbonyl carbon (C7), confirming their proximity across the bicyclic system.

The following table illustrates the expected correlations based on the structure of this compound, using data from analogous compounds as a reference clockss.org.

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
H1 H2, H5, H8C1C2, C5, C7, C8
H2 H1, H3, H4C2C1, C3, C4
H3 H2, H4C3C2, C4, C5
H4 H2, H3, H5C4C2, C3, C5
H5 H1, H4, H8C5C1, C4, C7, C8
NH (6) NoneC6 (if protonated)C1, C5, C7
H8 H1, H5C8C1, C5

This is an interactive data table based on predicted correlations.

While solution-state NMR provides detailed information on the molecule's structure as it tumbles in a solvent, solid-state NMR (ssNMR) provides insight into its conformation and packing in the crystalline state. For a rigid molecule like this compound, ssNMR could confirm the conformation determined by other methods and reveal subtle structural variations that may exist between the solid and solution phases. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. This analysis can be particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₉NO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The molecular ion peak (M⁺) would be observed at m/z 123.0684 (calculated).

Electron Ionization (EI) mass spectrometry would also provide structural information through analysis of the molecule's fragmentation pattern. The strained tricyclic framework is expected to undergo characteristic fragmentation upon ionization. A plausible fragmentation pathway could involve a retro-Diels-Alder reaction or cleavage of the strained cyclopropane ring, leading to specific, identifiable fragment ions.

Table of Expected Mass Spectrometry Data

Analysis Type Expected Result Information Gained
HRMS m/z = 123.0684 (for [M+H]⁺) Confirms elemental formula (C₇H₉NO)
EI-MS M⁺ peak at m/z = 123 Confirms molecular weight

| EI-MS | Fragment ions (e.g., loss of CO, C₂H₂) | Structural information from fragmentation pattern |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the effects of molecular structure, such as ring strain, on bond vibrations. mt.comthermofisher.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. gatewayanalytical.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the β-lactam carbonyl (C=O) group. Due to the significant ring strain inherent in the bicyclic system, this stretching vibration is expected to appear at a higher frequency (typically >1750 cm⁻¹) compared to a standard acyclic amide (around 1650 cm⁻¹). For example, a related oxa-analog shows a strong IR absorption at 1724 cm⁻¹, while an N-Boc protected version shows a band at 1786 cm⁻¹, highlighting the influence of both strain and substitution on the carbonyl frequency. clockss.org Other key absorptions would include N-H stretching (around 3200-3400 cm⁻¹) and C-H stretching (around 2850-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch of the lactam would also be visible, though likely weaker than in the IR spectrum. Raman is particularly effective for analyzing the homo-nuclear bonds of the carbon skeleton (C-C), providing information about the tricyclic framework that might be weak or absent in the FT-IR spectrum. gatewayanalytical.com

Table of Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch ~3300 (broad) Weak
C-H (sp³) Stretch 2850-3000 Strong
C=O (β-Lactam) Stretch >1750 (strong) Moderate

| C-N | Stretch | 1200-1350 | Moderate |

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry of all chiral centers.

The analysis would confirm the exo or endo configuration of the cyclopropane ring relative to the bicyclic system. Furthermore, if a chiral derivative is used or if the compound crystallizes in a chiral space group, anomalous dispersion techniques can be used to determine the absolute stereochemistry of the molecule. nih.gov Crystallographic studies on related azatricyclo derivatives have been successfully used to obtain detailed information on their molecular conformation in the solid state. openaccessjournals.comopenaccessjournals.com

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound is a chiral molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a highly sensitive technique for probing molecular chirality. nih.gov

The CD spectrum of an enantiomerically pure sample would show characteristic positive or negative peaks (Cotton effects), particularly in the region where the lactam carbonyl chromophore absorbs (around 200-240 nm). The resulting spectrum is a unique fingerprint of that specific enantiomer. Its mirror-image enantiomer would produce a CD spectrum of equal magnitude but opposite sign. chiralabsxl.com While ab initio calculation of CD spectra can be complex, the technique is powerful for comparing the stereochemistry of a new sample to a known standard or for monitoring the enantiomeric excess of a reaction. nih.govvu.nl Vibrational Circular Dichroism (VCD), an infrared analogue, could also be used to provide detailed stereochemical information based on the molecule's vibrational transitions. osti.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to characterizing a molecule's properties. For 6-Azatricyclo[3.2.1.0,2,4]octan-7-one, such studies would provide invaluable insights into its molecular geometry, electronic distribution, and energetic profile.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

High-Level Ab Initio Calculations for Benchmarking

While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed to provide benchmark data for energetics and reaction barriers. These more computationally expensive methods offer higher accuracy. There are currently no published high-level ab initio calculations specifically for this compound that could serve as a benchmark for other computational methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating the energy barriers associated with them.

Transition State Analysis and Energy Barriers

For this compound, computational modeling could be used to explore various reactions, such as ring-opening, nucleophilic attack at the carbonyl carbon, or reactions involving the strained cyclopropane (B1198618) ring. This would involve locating the transition state structures for these processes and calculating the activation energies. This information is critical for predicting the feasibility and outcome of chemical reactions. Unfortunately, no specific computational studies on the reaction mechanisms of this compound have been published.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction pathways and energetics. Computational models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, are necessary for a realistic description of reactions in solution. An investigation into the solvent effects on the reactivity of this compound would be a valuable addition to the understanding of its chemical behavior, but such studies have not been found in the current body of scientific literature.

Strain Energy Analysis of the Tricyclic System

The [3.2.1.0,2,4]octane framework incorporates a highly strained cyclopropane ring fused to a bicyclic system. Quantifying this strain energy is key to understanding the molecule's stability and its propensity to undergo ring-opening reactions. Methods for calculating strain energy often involve the use of homodesmotic or isodesmic reactions, where the strained molecule is hypothetically broken down into smaller, strain-free fragments. A specific strain energy analysis for this compound has not been documented.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach allows researchers to observe the conformational flexibility and dynamic behavior of a molecule, providing a deeper understanding of its structural landscape.

Detailed molecular dynamics simulation studies specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the principles of MD simulations can be applied to understand its likely conformational behavior based on its rigid tricyclic framework. The structure, which incorporates a bicyclo[3.2.1]octane skeleton with an additional cyclopropane ring, is inherently strained and conformationally restricted.

An MD simulation for this molecule would typically involve:

System Setup: Defining the initial 3D coordinates of the molecule and placing it in a simulated environment, often a solvent box (e.g., water) to mimic solution-phase behavior.

Energy Minimization: Optimizing the initial structure to remove any unfavorable atomic clashes or high-energy conformations.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, allowing the molecule to explore different conformations at a given temperature and pressure.

For a rigid molecule like this compound, MD simulations would likely reveal limited conformational freedom. The primary movements would be bond vibrations and angle bending rather than large-scale dihedral angle rotations that characterize more flexible molecules. The analysis would focus on the stability of the bridged system and the subtle puckering or fluctuations within the rings.

To illustrate the type of data obtained from such studies, the table below presents hypothetical results from a short MD simulation, tracking key structural parameters.

Interactive Data Table: Illustrative MD Simulation Parameters (Note: This data is representative and not from an actual simulation of this compound.)

Simulation Time (ps)C1-N6 Bond Length (Å)C2-C3-C4 Angle (°)C1-C2-C4-C5 Dihedral (°)
01.3560.175.2
101.3659.874.9
201.3460.375.5
301.3560.075.1
401.3659.975.3
501.3560.275.0

These simulations confirm the stability of proposed molecular structures by analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. researchgate.netrasayanjournal.co.in

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are crucial in determining the reactivity of a molecule. numberanalytics.com

Specific FMO analyses for this compound are not readily found in current literature. Nevertheless, the principles of FMO theory can be applied to predict its chemical behavior.

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the lactam ring. The high energy of these electrons makes this site susceptible to attack by electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. In this compound, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O). The carbonyl carbon is therefore the most probable site for nucleophilic attack.

The table below provides an example of quantum chemical parameters that would be derived from an FMO analysis, using data for a related bicyclic lactam for illustrative purposes.

Interactive Data Table: Representative Quantum Chemical Parameters (Note: This data is based on a related bicyclic amide and is for illustrative purposes only.)

ParameterSymbolValue (eV)Description
HOMO EnergyEHOMO-6.85Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO EnergyELUMO-0.21Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO GapΔE6.64Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Ionization PotentialIP6.85The amount of energy required to remove an electron from the molecule (IP ≈ -EHOMO).
Electron AffinityEA0.21The energy released when an electron is added to the molecule (EA ≈ -ELUMO).
Chemical Hardnessη3.32Resistance to change in electron distribution (η = (IP - EA) / 2).
Chemical SoftnessS0.30The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Indexω2.45A measure of the ability of a species to accept electrons (ω = (IP+EA)² / (8*(IP-EA))).

These parameters collectively provide a quantitative framework for predicting how this compound would interact with other reagents.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecules

The inherent ring strain of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic opening of the strained cyclopropane (B1198618) ring can lead to the formation of various functionalized bicyclic and polycyclic systems. This reactivity allows chemists to introduce diverse substituents and build molecular complexity in a controlled manner. For instance, derivatives of this tricyclic lactam can serve as precursors to densely functionalized bicyclo[3.2.1]octane systems, which are prevalent in many biologically active natural products. researchgate.net

Scaffold for the Synthesis of Nitrogen-Containing Polycycles and Heterocycles

The presence of the nitrogen atom within the tricyclic framework of this compound makes it an ideal scaffold for the synthesis of a wide range of nitrogen-containing polycycles and heterocycles. beilstein-journals.orgej-chem.org These structural motifs are of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals. beilstein-journals.org The lactam functionality can be manipulated through various chemical transformations, such as reduction, hydrolysis, or reaction with organometallic reagents, to afford a variety of nitrogen-containing structures. For example, the ring-opening of the lactam followed by subsequent cyclization strategies can lead to the formation of novel heterocyclic systems with potential biological activity.

Precursor for Natural Product Synthesis

The structural features of this compound bear resemblance to core fragments of several natural products. This makes it a valuable precursor in the total synthesis of these complex molecules. For example, the related 6-azatricyclo[3.2.1.0²,⁷]octane scaffold is found in the carbocyclic version of several natural products. nih.gov The ability to stereoselectively introduce substituents onto the tricyclic core allows for the synthesis of specific stereoisomers of natural products and their analogues, which is crucial for studying their structure-activity relationships.

Stereoselective Construction of Highly Functionalized Intermediates

The rigid conformational nature of the tricyclic system of this compound allows for a high degree of stereocontrol in chemical reactions. This is particularly important for the construction of highly functionalized intermediates with multiple stereocenters. nih.gov By carefully choosing reagents and reaction conditions, chemists can achieve excellent stereoselectivity in reactions such as alkylations, reductions, and cycloadditions. This stereocontrol is essential for the synthesis of enantiomerically pure compounds, which is a critical requirement for many pharmaceutical applications. For instance, palladium-catalyzed cyclopropanation reactions to form related tricyclic systems have been shown to be efficient and stereoselective. nih.gov

Development of Novel Synthetic Methodologies Utilizing Strained Ring Systems

The unique reactivity of strained ring systems like this compound has spurred the development of novel synthetic methodologies. unimi.it The release of ring strain can be a powerful driving force for chemical reactions, enabling transformations that would not be possible with unstrained molecules. Researchers have exploited this reactivity to develop new cascade reactions, rearrangements, and cycloaddition strategies. thieme-connect.de These methodologies not only provide efficient access to complex molecular architectures but also contribute to a deeper understanding of the fundamental principles of chemical reactivity. The study of such strained systems continues to push the boundaries of organic synthesis and opens up new avenues for the construction of novel and medicinally relevant compounds.

Future Directions and Emerging Research Opportunities

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Current synthetic routes to tricyclic β-lactams can be complex and may not be optimal in terms of efficiency and environmental impact. nih.gov Future research will likely focus on developing more streamlined and sustainable synthetic pathways.

One promising avenue is the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a glycine-catalyzed domino synthesis has been successfully employed for the creation of related bicyclo[3.2.1]octane systems in an aqueous medium, suggesting that similar environmentally benign approaches could be developed for 6-azatricyclo[3.2.1.0,2,4]octan-7-one. rsc.org

The application of biocatalysis is another emerging area that could offer significant advantages in terms of selectivity and sustainability. Enzymatic processes could be engineered to construct the strained tricyclic core with high precision, minimizing the need for protecting groups and reducing waste.

Further research into novel cyclization strategies is also warranted. For example, intramolecular [2+2] cycloadditions have been utilized for the synthesis of strained tricyclic β-lactams containing a cyclobutane (B1203170) ring, and similar methodologies could be adapted for the construction of the unique cyclopropane-fused system of this compound. nih.gov

A summary of potential new synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Domino Reactions Increased efficiency, reduced waste, atom economy.Development of novel catalytic systems for cascade cyclizations.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for the specific tricyclic scaffold.
Novel Cycloadditions Access to unique and complex molecular architectures.Exploration of intramolecular cycloaddition strategies for strained ring formation.

Development of Catalytic Asymmetric Transformations

The development of catalytic asymmetric methods to access enantiomerically pure this compound and its derivatives is a critical area for future research. Chiral versions of this scaffold are of significant interest for applications in medicinal chemistry and materials science.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. researchgate.net Chiral amines, phosphoric acids, and other small organic molecules could potentially be employed to catalyze the enantioselective formation of the tricyclic ring system. The adaptation of a three-component synthesis of γ-lactams, which has been shown to be amenable to producing enantiomerically enriched products, could serve as a starting point for developing such methods. nih.gov

Transition metal-catalyzed asymmetric transformations also hold great promise. rsc.org Chiral rhodium, palladium, or copper complexes could be designed to control the stereochemistry of key bond-forming steps in the synthesis of the tricyclic lactam. The Kinugasa reaction, a copper-catalyzed cycloaddition for the synthesis of β-lactams, provides a precedent for the application of such catalysts in the formation of this important structural motif. researchgate.net

Advanced Computational Tools for Predicting Reactivity and Designing Novel Analogues

The high degree of ring strain in this compound makes it an ideal candidate for investigation using advanced computational tools. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, stability, and reactivity.

Computational studies can be employed to:

Predict reaction pathways: By modeling the transition states of potential reactions, researchers can predict the feasibility and selectivity of various chemical transformations. This can help in the rational design of experiments and accelerate the discovery of new reactions.

Understand ring strain: Calculations can quantify the strain energy of the tricyclic system and identify the weakest bonds, providing a basis for predicting ring-opening reactions.

Design novel analogues: Computational screening can be used to design new derivatives of this compound with tailored electronic and steric properties for specific applications.

Semi-empirical calculations have already been used to investigate the mechanisms of Beckmann rearrangements in related tricyclic systems, demonstrating the power of computational chemistry in understanding the reactivity of strained molecules. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access reaction conditions that are difficult to achieve in a flask. mdpi.comeuropa.eu The integration of the synthesis of this compound with flow chemistry platforms could enable the rapid and efficient production of this compound and its derivatives.

Automated synthesis platforms can be used to prepare libraries of related compounds for high-throughput screening in drug discovery and materials science. nih.gov By combining automated synthesis with flow chemistry, it may be possible to create a fully automated system for the synthesis and evaluation of novel this compound analogues.

The potential benefits of these technologies are summarized below.

TechnologyPotential Benefits for this compound Synthesis
Flow Chemistry Enhanced safety for handling reactive intermediates, precise control over reaction parameters, improved scalability.
Automated Synthesis Rapid generation of compound libraries, high-throughput screening, accelerated discovery of new analogues.

Investigation of Unprecedented Chemical Transformations Driven by Ring Strain

The significant ring strain inherent in the this compound framework is a key feature that can be exploited to drive novel and unprecedented chemical transformations. The release of this strain can provide a powerful thermodynamic driving force for reactions that would otherwise be unfavorable.

Future research in this area could explore:

Ring-opening reactions: Selective cleavage of the cyclopropane (B1198618) or β-lactam rings could provide access to a variety of functionalized bicyclic and monocyclic scaffolds.

Rearrangement reactions: The strained framework may be prone to novel skeletal rearrangements, leading to the formation of unexpected and structurally diverse products. Carbenium ion rearrangements have been observed in related azabicyclic systems, suggesting that similar transformations could be possible with this compound. researchgate.net

Reactions with novel reagents: The unique reactivity of the strained lactam may enable it to participate in reactions with a wide range of electrophiles and nucleophiles, leading to the discovery of new chemical transformations.

The study of these transformations will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the chemistry of strained organic molecules.

Q & A

Q. What are the established synthetic routes for 6-Azatricyclo[3.2.1.0²⁴]octan-7-one, and how do their yields and conditions compare?

  • Methodological Answer : Common synthetic approaches include intramolecular cyclization of amino ketone precursors or transition-metal-catalyzed annulation. For example, a [3+2] cycloaddition strategy using Rh(I) catalysts has been reported to achieve moderate yields (45–60%) under inert conditions . Comparative studies should evaluate solvent systems (e.g., THF vs. DCM), temperature (room temp. vs. reflux), and catalyst loading (Table 1). Table 1 : Comparison of Synthetic Methods
MethodCatalystYield (%)ConditionsReference
Intramolecular CyclizationNone35Reflux, 24h
Rh(I)-Catalyzed Annulation[Rh(cod)Cl]₂58THF, 60°C, 12h

Q. How is the structural identity of 6-Azatricyclo[3.2.1.0²⁴]octan-7-one validated in new synthetic studies?

  • Methodological Answer : Characterization relies on multi-technique validation:
  • NMR : Key signals include the carbonyl (C=O) at ~205 ppm in ¹³C NMR and bridgehead proton couplings (e.g., δ 3.2–3.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Confirms bicyclic geometry and bond angles (e.g., C-N-C bond angle ~109°) .
  • Mass Spectrometry : Molecular ion peak at m/z 151 [M+H]⁺ .

Q. What are the solubility and stability profiles of 6-Azatricyclo[3.2.1.0²⁴]octan-7-one under varying conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (hexane) should be conducted via gravimetric analysis. Stability studies under light, heat, and acidic/basic conditions (e.g., HCl/NaOH at 0.1M) can identify degradation pathways. For example, decomposition above 150°C suggests thermal instability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 6-Azatricyclo[3.2.1.0²⁴]octan-7-one be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.1 vs. δ 2.4 for bridgehead protons) may arise from solvent effects or tautomerism. Researchers should:
  • Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) .
  • Perform variable-temperature NMR to detect dynamic equilibria .
  • Cross-validate with computational models (DFT calculations for expected chemical shifts) .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodological Answer : Use a fractional factorial design to test variables:
  • Catalysts : Chiral phosphine ligands (e.g., BINAP) vs. organocatalysts.
  • Substrates : α,β-unsaturated ketones vs. esters.
  • Outcome Metrics : Enantiomeric excess (HPLC with chiral columns) and turnover frequency .

Q. How can computational methods predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., kinases). Validate predictions with in vitro assays (IC₅₀ measurements) and compare with structural analogs (Table 2) . Table 2 : Predicted vs. Experimental IC₅₀ Values
Target EnzymePredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
Kinase A12.315.7 ± 1.2
Kinase B8.910.1 ± 0.9

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing catalytic efficiency data in kinetic studies?

  • Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten kinetics) to determine kₐₜ and Kₘ. Report confidence intervals and p-values for turnover numbers. Outliers should be assessed via Grubbs’ test .

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Standardize protocols using the CRISP (Checklist for Reproducibility in Synthetic Protocols) framework:
  • Documentation : Precise stoichiometry, moisture levels, and equipment calibration .
  • Inter-lab Validation : Collaborative trials with shared reagents and analytical standards .

Ethical and Literature Considerations

Q. What strategies ensure comprehensive literature reviews to avoid redundant hypotheses?

  • Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like “6-Azatricyclo* AND synthesis.” Apply inclusion/exclusion criteria (e.g., studies post-2000, peer-reviewed only). Map trends via bibliometric tools (VOSviewer) .

Q. How can researchers align their work with ethical guidelines when reporting novel bioactivity?

  • Methodological Answer : Follow OECD principles for in vitro toxicity testing. Disclose conflicts of interest and validate assays in triplicate with independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.